molecular formula C24H21N5O4S B5392508 3-(Butylsulfanyl)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-(Butylsulfanyl)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5392508
M. Wt: 475.5 g/mol
InChI Key: QSRHBZWIYGRXLF-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. The process may start with the preparation of the triazino-benzoxazepine core, followed by the introduction of the butylsulfanyl and nitrophenyl-furyl groups. Common reagents and conditions used in these reactions include:

    Reagents: Sulfur-containing compounds, nitroaromatics, furans, and various catalysts.

    Conditions: Elevated temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with acetic acid.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the nitrophenyl group may interact with cellular proteins, while the triazino-benzoxazepine core may bind to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylsulfanyl)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Unique due to its specific functional groups and structure.

    Other Triazino-Benzoxazepines: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-butylsulfanyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c1-2-3-14-34-24-26-23-21(27-28-24)17-6-4-5-7-18(17)25-22(33-23)20-13-12-19(32-20)15-8-10-16(11-9-15)29(30)31/h4-13,22,25H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRHBZWIYGRXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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